![molecular formula C19H24N4O4 B13425933 tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)
tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate: is a complex organic compound that features a spirocyclic structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Spirocyclic Ring Formation: The spirocyclic structure is introduced by reacting the pyrido[1,2-a]pyrimidine derivative with a diazaspiro compound under controlled conditions.
tert-Butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[1,2-a]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: Its spirocyclic structure makes it a candidate for the development of new materials with unique properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological systems.
Industry
Polymer Science: The compound can be used as a monomer or additive in the synthesis of polymers with specific properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
The uniqueness of tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate lies in its combination of a spirocyclic structure with multiple functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C19H24N4O4 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
tert-butyl 7-(2-hydroxy-4-oxopyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C19H24N4O4/c1-18(2,3)27-17(26)23-9-8-21(12-19(23)6-7-19)13-4-5-14-20-15(24)10-16(25)22(14)11-13/h4-5,10-11,24H,6-9,12H2,1-3H3 |
InChI-Schlüssel |
LOMKIDUODAAOHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN4C(=NC(=CC4=O)O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



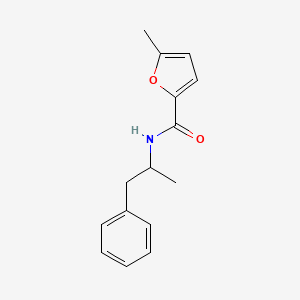
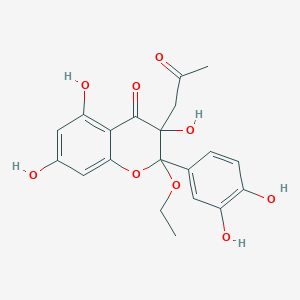
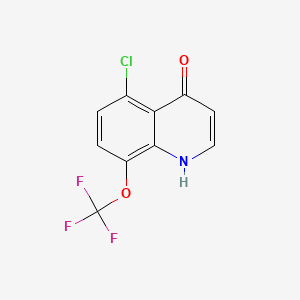
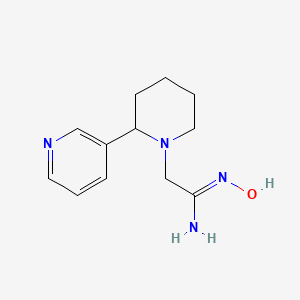
![[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)

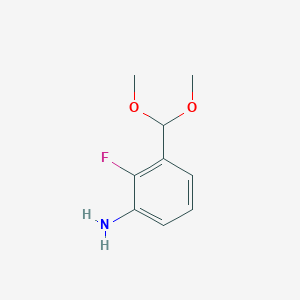
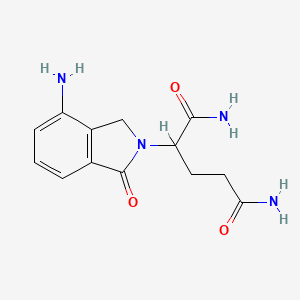
![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
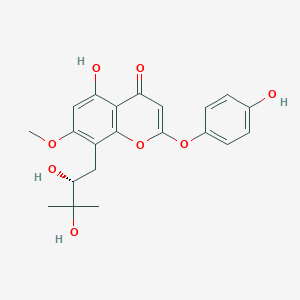
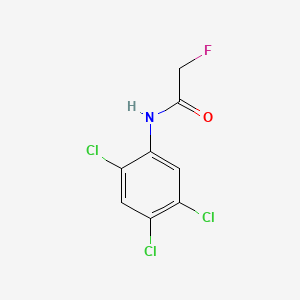
![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)

